Goethite

Übersicht

Beschreibung

Goethite is a common mineral and is a frequent matrix material for other more aesthetic minerals . It is usually a dark, uninteresting mineral, though specimens from a handful of locations are remarkable for their delicate and beautiful crystal growths and velvety botryoidal growths . Goethite is also frequent as black crystal sprays that form within geodes on drusy Quartz . It commonly forms a pseudomorph after other minerals, especially Marcasite, Pyrite, Siderite, and Gypsum . Goethite is named after Johann Wolfgang von Goethe (1749-1832), the famed German poet, philosopher, biologist, and mineral enthusiast .

Synthesis Analysis

The synthesis of goethite nanorods was divided into two parts: the synthesis of the precursor by hydrolysis of Fe (III)Cl 3 salts and the transformation of the β -FeOOH precursor into goethite nanorods in a hydrothermal reactor . The synthesis was conducted with temperature variations of 60, 70, 80 and 90°C . The XRD diffraction pattern shows that the crystal structure of the product of all synthesis temperatures is goethite (α-Fe-OOH) with an orthorhombic structure .

Molecular Structure Analysis

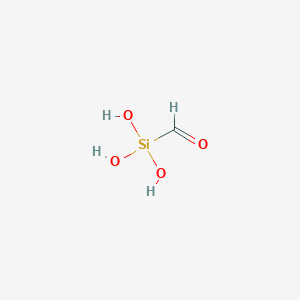

Goethite crystallizes in the orthorhombic crystal system and typically forms needle-like or prismatic crystals . Its crystal structure consists of layers of octahedral iron hydroxide units interleaved with layers of oxygen atoms . The p K a values of the groups on (010), (110), and (021) surfaces (space group Pbnm) are derived with the FPMD based vertical energy gap technique .

Chemical Reactions Analysis

Goethite is mainly obtained by the wet-chemical precipitation process starting from water-soluble iron salts (chloride, nitrate, or sulfate) by adding either caustic soda or ammonia in the presence of air as an oxidizing agent . Parameters like pH, salt concentration, temperature, and stirring velocity are involved in the particle size .

Physical And Chemical Properties Analysis

Goethite’s hardness ranges from 5.0 to 5.5 on the Mohs Scale, and its specific gravity varies from 3.3 to 4.3 . The mineral forms prismatic needle-like crystals (“needle ironstone”) but is more typically massive . Its color can range from yellow-brown to dark brown, and it often exhibits a characteristic dull or earthy luster .

Wissenschaftliche Forschungsanwendungen

Nanomedicine: Intravenous Iron–Carbohydrate Complexes

Ferric oxyhydroxide plays a crucial role in the development of intravenous iron–carbohydrate complexes. These complexes are designed to deliver iron in a usable form to the body, avoiding adverse effects associated with un-complexed forms of iron. The surface characteristics of these nanoparticles significantly influence their pharmacokinetics and pharmacodynamics, making them vital in treating iron deficiency and related conditions .

Environmental Science: Sorption of Contaminants

In environmental science, ferric oxyhydroxide’s capacity for sorption of metals and polyatomic anions makes it an important material for the fate and transport of contaminants. Its reactivity and phase transformations are linked to its size, microstructure, and morphology, which are path-dependent and can be linked directly to the crystal growth mechanism .

Microbial Respiration: Electron Acceptor

Ferric oxyhydroxide can act as an electron acceptor in microbial respiration. This process is essential for the cycling of nutrients and trace elements in aquatic environments, releasing them into the surrounding water and thus playing a significant role in biogeochemical cycling .

Photocatalytic and Photothermal Applications

The compound has been used to create self-assembled nanosheets on substrates like magnesium alloys, providing photocatalytic and photothermal antibacterial activities. This application is particularly relevant in preventing infections during storage and transportation of medical implants and allows for rapid disinfection under sunlight before implantation .

Electrocatalysis: Water Oxidation

Ferric oxyhydroxide is used in creating bimetallic oxyhydroxide electrocatalysts for water oxidation, a critical process in alkaline water electrolysis for clean energy generation. These catalysts exhibit excellent catalytic activity and are crucial for high-current operation conditions in industrial applications .

Art and Pigmentation: Historical Pigment

Historically, goethite has been used as a pigment known as “brown ochre.” Its rich brown color is still utilized in artistic applications today. Additionally, it plays a significant role in the formation of iron ores and is an indicator of iron-rich conditions in soil and environmental science .

Catalysis: Cyclooctene Oxidation

Goethite-based nanocomposites have shown promise as catalysts for the oxidation of cyclooctene, an important reaction in organic synthesis. These composites exhibit high selectivity and conversion rates, making them valuable for industrial chemical processes .

Soil Science: Indicator of Iron-rich Conditions

Goethite is significant in soil science as it indicates iron-rich conditions. Its presence and behavior in soils contribute to iron cycling and mineral formation, impacting soil fertility and plant growth .

Wirkmechanismus

Target of Action

Ferric oxyhydroxide primarily targets phosphate ions in the body . It is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with renal failure or those on dialysis .

Mode of Action

Ferric oxyhydroxide acts as a phosphate binder . When taken with meals, it adsorbs dietary phosphate in the gastrointestinal (GI) tract, preventing its absorption into the bloodstream . This interaction between ferric oxyhydroxide and phosphate ions reduces the overall phosphate levels in the body .

Biochemical Pathways

Ferric oxyhydroxide is involved in the regulation of phosphate homeostasis . It can be formed by two major pathways: direct precipitation of dissolved Fe (II) or Fe (III), and transformation from another iron oxide precursor . The formation, transformation, dissolution, and catalytic activity of ferric oxyhydroxide are tightly coupled to various elemental cycles and pollutant transformations .

Pharmacokinetics

Instead, it remains in the GI tract where it binds to phosphate ions .

Result of Action

The primary result of ferric oxyhydroxide’s action is the reduction of phosphate levels in the blood . By binding to phosphate ions in the GI tract, ferric oxyhydroxide prevents their absorption into the bloodstream, thereby helping to manage hyperphosphatemia .

Action Environment

The action of ferric oxyhydroxide is influenced by environmental factors such as pH and pressure . Ferric oxyhydroxide precipitates from solutions of iron (III) salts at pH between 6.5 and 8 . Furthermore, certain forms of ferric oxyhydroxide are formed under the high-pressure conditions of sea and ocean floors, being thermodynamically unstable with respect to other forms at surface conditions .

Zukünftige Richtungen

The goethite—OM complexes caused by the interactions will affect migration and transformation of conventional heavy metals and emerging antibiotics . The complexes, as the carrier of carbon and iron, are also the critical parts of the carbon and iron cycles, which are associated with climate change . This review provides a basis for future mechanism studies of formation, transformation, and effects of goethite—OM complexes (particulate OM or carbon-contained minerals) in different environmental systems at a molecular level .

Eigenschaften

IUPAC Name |

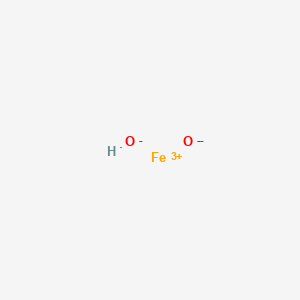

iron(3+);oxygen(2-);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEECXTSVVFWGSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042057 | |

| Record name | Iron hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric oxyhydroxide | |

CAS RN |

20344-49-4 | |

| Record name | Ferric oxyhydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXYHYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide](/img/structure/B1241444.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)

![3-[(Pyrazine-2-carbonyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1241450.png)

![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)